2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentamethylphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c1-11-12(2)14(4)18(15(5)13(11)3)10-19-20(22)16-8-6-7-9-17(16)21(19)23/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNLFPUXNSVURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362444 | |
| Record name | 2-[(Pentamethylphenyl)methylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5310-37-2 | |
| Record name | 2-[(Pentamethylphenyl)methylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation
The primary route for synthesizing 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione is the Knoevenagel condensation, which couples pentamethylbenzaldehyde with indene-1,3-dione. This reaction proceeds via a nucleophilic attack of the active methylene group in indene-1,3-dione on the carbonyl carbon of the aldehyde, followed by dehydration to form the benzylidene linkage.
The general reaction scheme is as follows:
Key advantages of this method include its simplicity and high atom economy. However, regioselectivity and byproduct formation require careful control of reaction conditions.
Catalyst Systems
Catalysts play a critical role in accelerating the condensation and improving yields. Commonly employed systems include:
| Catalyst Class | Examples | Solvent System | Reaction Time | Yield (Estimated) |
|---|---|---|---|---|
| Brønsted Acids | Methanesulfonic acid, H2SO4 | Dichloromethane | 6–12 hours | 60–75% |
| Lewis Acids | AlCl3, SnCl4 | 1,2-Dichloroethane | 4–8 hours | 70–85% |
| Heterogeneous | Montmorillonite KSF clay | Toluene | 8–16 hours | 50–65% |
Phosphorus pentoxide (P2O5) and chlorosulfonic acid have also demonstrated efficacy, particularly in reducing side reactions such as dimerization of the aldehyde. For instance, a protocol using P2O5 in methanesulfonic acid achieved a 78% isolated yield of a structurally analogous indene-dione derivative.
Alternative Synthetic Routes
Friedel-Crafts Acylation
An alternative approach involves Friedel-Crafts acylation, where pentamethylbenzoyl chloride reacts with malonyl dichloride in the presence of a Lewis acid catalyst (e.g., AlCl3). This method, adapted from procedures for substituted indane-1,3-diones, proceeds as:
This route is less common due to the complexity of handling acyl chlorides but offers a pathway to derivatives with electron-donating substituents.
Oxidation of Indane Derivatives
Oxidation of 2-(2,3,4,5,6-pentamethylbenzyl)-indane-1,3-dione using agents like pyridinium dichromate (PCC) or Jones’ reagent provides an indirect route. While this method is limited by the availability of the precursor, it has been successfully applied to synthesize halogenated indene-diones.
Optimization of Reaction Conditions
Solvent Selection
Solvents significantly influence reaction kinetics and product purity:
Temperature and Time
Optimal temperatures range from 80°C to 120°C, with shorter reaction times (4–6 hours) achievable using microwave-assisted synthesis. Prolonged heating (>12 hours) risks decomposition of the pentamethylbenzylidene moiety.
Characterization and Purification Techniques
The product is typically purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Characterization relies on:
-
1H NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.4 ppm).
-
IR Spectroscopy : Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or indene-dione moieties, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amine or thiol-substituted compounds.
Scientific Research Applications
Medicinal Chemistry
The compound and its derivatives have been studied for their potential biological activities. Notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of indene diones exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation, which is crucial in treating various chronic diseases .
- Tyrosinase Inhibition : The compound has shown potential in inhibiting tyrosinase, an enzyme involved in melanin production, which could be beneficial for skin-related treatments.
Organic Synthesis
2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of complex organic molecules through various reactions such as condensation and cyclization .
- Intermediate in Dyes Production : The compound's chromophoric properties make it suitable for synthesizing dyes used in textiles and other materials .
Material Science
The unique properties of this compound allow for its application in material science:
- Photopolymerization : It can act as a photoinitiator in polymerization processes used to create advanced materials with specific optical properties .
- Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Study 1: Antimicrobial Applications
A study published in Molecules demonstrated the effectiveness of indene dione derivatives against various bacterial strains. The results indicated that modifications to the benzylidene moiety significantly enhanced antimicrobial activity.
Case Study 2: Synthesis of New Therapeutics
Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the synthesis of new anti-inflammatory agents derived from this compound. The study reported promising results in reducing inflammation markers in vitro.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzylidene-indenedione scaffold is highly tunable, with substituents significantly altering physical, electronic, and biological properties. Key analogs include:
Key Observations :
- Halogenated Derivatives (INB-F/INB-Cl): The 4-fluoro and 4-chloro analogs exhibit volatility and are used as solid additives in nonfullerene organic solar cells (OSCs). Their evaporation post-processing aids in forming optimal active-layer morphologies .
- Biological Derivatives : Indole-substituted analogs demonstrate antioxidant and enzyme-inhibitory activities, with lipophilicity adhering to Lipinski’s "Rule of Five" for drug-likeness .
- Extended Conjugation Systems: The diphenylamino-substituted derivative (C₃₂H₂₁NO₂) shows enhanced π-conjugation, making it suitable for optoelectronic applications .
Physical and Electronic Properties
- Volatility and Thermal Stability : Halogenated derivatives (INB-F/INB-Cl) are volatile solids that sublimate at moderate temperatures (~80–120°C), critical for OSC processing . In contrast, the pentamethyl compound’s bulky substituents likely reduce volatility, favoring applications requiring thermal resilience.
- This contrasts with indole-substituted analogs, which retain moderate solubility due to hydrogen-bonding capabilities .
- Optoelectronic Behavior: The diphenylamino derivative’s extended conjugation results in redshifted absorption spectra, a trait absent in the pentamethyl compound due to its saturated methyl groups .
Biological Activity
The compound 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione , also known by its CAS number 54689-90-6 , is a derivative of indene and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.38 g/mol . The structure features a pentamethyl-substituted benzylidene moiety linked to an indene dione system, which is crucial for its biological activity.
Structural Formula
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study conducted on related indanone derivatives demonstrated their ability to scavenge free radicals effectively. The structure-activity relationship (SAR) analysis suggested that the presence of multiple hydroxyl groups enhances antioxidant activity.
Neuroprotective Effects
A notable area of investigation is the compound's neuroprotective effects. Studies have shown that certain indanones can inhibit the formation of amyloid fibrils associated with neurodegenerative disorders such as Alzheimer's disease. The inhibition of β-sheet formation was observed using techniques like circular dichroism (CD) and thioflavin T (ThT) fluorescence assays.
Case Study: Inhibition of Amyloid Fibril Formation
- Model Used : AcPHF6 tau protein model
- Methods : ThT fluorescence assays and CD spectroscopy
- Findings : Indanone derivatives (including pentamethyl derivatives) showed significant inhibition of fibril formation compared to control compounds .
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. Related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Neuroprotective | Inhibition of amyloid fibril formation | |
| Antitumor | Induction of apoptosis |
Future Directions
Given the promising biological activities associated with this compound and its derivatives, future research should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile.
- Mechanistic Studies : To elucidate the pathways involved in its antioxidant and neuroprotective effects.
- Formulation Development : For potential applications in pharmaceuticals targeting neurodegenerative diseases and cancer.
Q & A
Q. What are the standard synthetic routes for 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between 1H-indene-1,3(2H)-dione derivatives and substituted benzaldehydes. For example:
- Base-Catalyzed Condensation : React equimolar phthalic anhydride derivatives with 2,3,4,5,6-pentamethylbenzaldehyde in ethanol or methanol under reflux, using sodium methoxide as a catalyst .
- Solvent Optimization : Ethyl acetate or ethanol is preferred for solubility and reaction homogeneity. Elevated temperatures (70–80°C) improve reaction rates .
- Yield Determinants : Excess aldehyde (1.2–1.5 eq.) drives the reaction to completion, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. How can spectroscopic methods (NMR, IR, UV-Vis) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The benzylidene proton (CH=) appears as a singlet at δ 8.2–8.5 ppm, while aromatic protons from the pentamethylbenzyl group show peaks at δ 2.1–2.3 ppm (methyl groups) and δ 6.8–7.1 ppm (aromatic protons). Carbonyl carbons (C=O) resonate at δ 185–190 ppm .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C aromatic) confirm the indene-dione core and conjugated system .
- UV-Vis : A π→π* transition in the benzylidene moiety produces a λₘₐₐₓ at 320–350 nm, useful for tracking conjugation efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to sodium methoxide (e.g., K₂CO₃, piperidine) to reduce side reactions. For example, piperidine in DMF at 100°C may enhance regioselectivity .
- Solvent-Free Synthesis : Microwave-assisted reactions under solvent-free conditions reduce purification steps and improve yields by 15–20% .
- Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) for recrystallization to remove unreacted aldehyde and byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How to resolve contradictions in spectroscopic data between experimental and computational predictions?
- Methodological Answer :
- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., benzylidene group geometry) by growing single crystals via slow evaporation in dichloromethane/hexane .
- Dynamic NMR : Use variable-temperature NMR to detect hindered rotation in the benzylidene moiety, which may explain split peaks in room-temperature spectra .
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS. Key intermediates may include hydroxylated indene derivatives .
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity. EC₅₀ values >100 mg/L suggest low environmental risk .
- Soil Sorption Experiments : Measure log Kₒc values using batch equilibrium methods to predict mobility in terrestrial ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
